molecular formula C18H20N2O3 B12077409 L-Phenylalanyl-D-phenylalanine CAS No. 2577-12-0

L-Phenylalanyl-D-phenylalanine

Cat. No.: B12077409
CAS No.: 2577-12-0
M. Wt: 312.4 g/mol
InChI Key: GKZIWHRNKRBEOH-JKSUJKDBSA-N
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Description

D-Phenylalanine, N-L-phenylalanyl- is a derivative of phenylalanine, an essential aromatic amino acid. Phenylalanine is a precursor for several important biomolecules, including tyrosine, dopamine, norepinephrine, and epinephrine . D-Phenylalanine, N-L-phenylalanyl- is known for its role in various biochemical processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanine, N-L-phenylalanyl- can be achieved through several methods. One common approach involves the use of phenylalanine ammonia lyase (PAL) for the amination of cinnamic acids, followed by a chemoenzymatic deracemization process . This method provides high yield and excellent optical purity.

Industrial Production Methods

Industrial production of D-Phenylalanine, N-L-phenylalanyl- often involves large-scale asymmetric hydrogenation processes. These methods are designed to produce the compound in significant quantities while maintaining high purity and enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanine, N-L-phenylalanyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen cyanide, ammonia, and various oxidizing and reducing agents. Reaction conditions often involve specific pH levels, temperatures, and catalysts to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various derivatives of phenylalanine, such as tyrosine and other amino acids .

Mechanism of Action

The mechanism of action of D-Phenylalanine, N-L-phenylalanyl- involves its conversion to other biologically active compounds. It acts as a precursor for tyrosine, which is then converted into neurotransmitters like dopamine, norepinephrine, and epinephrine . These neurotransmitters play crucial roles in mood regulation, pain perception, and stress response.

Properties

CAS No.

2577-12-0

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23)/t15-,16+/m0/s1

InChI Key

GKZIWHRNKRBEOH-JKSUJKDBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N

Origin of Product

United States

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